2-{[4-chloro-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]methyl}[1,2,4]triazolo[1,5-c]quinazoline
Description
2-{[4-chloro-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]methyl}[1,2,4]triazolo[1,5-c]quinazoline is a synthetic compound. It's gaining traction in various fields due to its unique molecular structure and potential biological activities. The compound features a blend of multiple functional groups and heterocyclic rings, making it a fascinating subject for chemical research and applications.
Properties
IUPAC Name |
2-[[4-chloro-5-cyclopropyl-3-(difluoromethyl)pyrazol-1-yl]methyl]-[1,2,4]triazolo[1,5-c]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClF2N6/c18-13-14(16(19)20)24-25(15(13)9-5-6-9)7-12-22-17-10-3-1-2-4-11(10)21-8-26(17)23-12/h1-4,8-9,16H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTUYAIOWXCZDPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=NN2CC3=NN4C=NC5=CC=CC=C5C4=N3)C(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClF2N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-chloro-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]methyl}[1,2,4]triazolo[1,5-c]quinazoline can be approached through several methods. One common method involves:
Starting with an appropriately substituted quinazoline.
Introducing the 1,2,4-triazolo group through a cyclization reaction.
Finally, the chlorinated, cyclopropyl, and difluoromethyl pyrazole group is appended via a multi-step reaction sequence, including halogenation, cyclopropylation, and difluoromethylation. Reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
Scaling up for industrial production necessitates optimizing reaction conditions to be more cost-effective and efficient. This often involves continuous flow chemistry or leveraging automated reaction systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
2-{[4-chloro-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]methyl}[1,2,4]triazolo[1,5-c]quinazoline undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under controlled conditions to introduce further functional groups, potentially enhancing its biological activity.
Reduction: Reduction reactions can alter the electronic characteristics of the compound, affecting its binding affinity in biological applications.
Substitution: The chlorinated position is particularly reactive, allowing for nucleophilic substitutions which can lead to various derivatives with unique properties.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve varying solvents and temperatures to achieve the desired reaction efficiently.
Major Products: Depending on the reactions performed, the major products can range from hydroxylated derivatives to various substituted pyrazole and quinazoline derivatives, each with distinct characteristics.
Scientific Research Applications
2-{[4-chloro-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]methyl}[1,2,4]triazolo[1,5-c]quinazoline has numerous scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure serves as a model for studying heterocyclic chemistry.
Biology: Investigated for its potential to interact with various biological targets, offering insights into enzyme interactions and receptor binding.
Medicine: Explored for its therapeutic potential. Its multi-functional group structure makes it a candidate for developing drugs targeting specific pathways in diseases.
Industry: Utilized in the development of new materials with specific electronic or structural properties, beneficial in fields like material science and engineering.
Mechanism of Action
The mechanism of action for 2-{[4-chloro-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]methyl}[1,2,4]triazolo[1,5-c]quinazoline typically involves its interaction with specific molecular targets. The compound's diverse functional groups enable it to:
Bind to enzyme active sites, potentially inhibiting their function.
Interact with cell membrane receptors, modulating signal transduction pathways.
Engage in specific non-covalent interactions like hydrogen bonding and π-π stacking, affecting its overall bioactivity.
Comparison with Similar Compounds
2-{[4-chloro-5-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}[1,2,4]triazolo[1,5-c]quinazoline: A compound with a similar pyrazole and triazoloquinazoline structure but differs in the fluoromethyl substitution.
2-{[4-chloro-5-cyclopropyl-3-methyl-1H-pyrazol-1-yl]methyl}[1,2,4]triazolo[1,5-c]quinazoline: A close analogue, varying by the lack of difluoromethyl group.
2-{[4-chloro-5-(dimethylamino)-1H-pyrazol-1-yl]methyl}[1,2,4]triazolo[1,5-c]quinazoline: Another structural relative with different functional groups, altering its reactivity and applications.
Uniqueness: What sets 2-{[4-chloro-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]methyl}[1,2,4]triazolo[1,5-c]quinazoline apart is the specific arrangement and types of functional groups. The combination of a cyclopropyl group, difluoromethyl group, and triazoloquinazoline framework provides a distinctive profile that can result in unique biological activities and chemical properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
